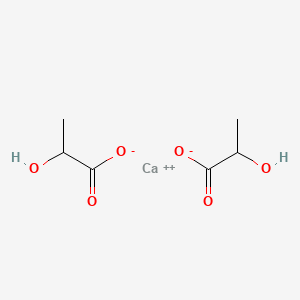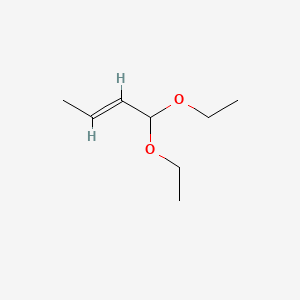
trans-2-Butenal diethyl acetal
概要
説明
trans-2-Butenal diethyl acetal: is an organic compound with the molecular formula C8H16O2 . It is an acetal, which means it is derived from an aldehyde and contains two single-bonded oxygen atoms attached to the same carbon atom. Acetals are stable under basic conditions and can be hydrolyzed back to the carbonyl compound. This compound is often used as a carbonyl protecting group and is present as a functional group in glycosidic bonds .
作用機序
Target of Action
Trans-2-Butenal diethyl acetal is an acetal . Acetals are usually derived from aldehydes and serve as carbonyl protecting groups . They are also present as functional groups in glycosidic bonds . .
Mode of Action
Acetals, including this compound, are stable under basic conditions and can be hydrolyzed back to the carbonyl compound . This suggests that the compound may interact with its targets by undergoing hydrolysis, releasing the carbonyl compound, which then interacts with the target.
Biochemical Pathways
Given that acetals are present as functional groups in glycosidic bonds , it is plausible that the compound may play a role in carbohydrate metabolism or other pathways involving glycosidic bonds.
Result of Action
It has been used in the preparation of 2 s,3 s -epoxybutan-1-ol, an intermediate in the synthesis of erythromycin antibiotic . This suggests that the compound may have applications in the synthesis of certain pharmaceuticals.
Action Environment
As an acetal, it is known to be stable under basic conditions . This suggests that the compound’s action may be influenced by the pH of its environment.
準備方法
Synthetic Routes and Reaction Conditions: trans-2-Butenal diethyl acetal can be synthesized from trans-2-butenal and ethanol in the presence of methanesulfonic acid or methylsulfonate as catalysts. The reaction involves the formation of an acetal from the aldehyde (trans-2-butenal) and the alcohol (ethanol) under acidic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This typically includes the use of continuous reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: trans-2-Butenal diethyl acetal undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic conditions, it can be hydrolyzed back to trans-2-butenal and ethanol.
Oxidation and Reduction: As an acetal, it is generally resistant to oxidation and reduction under mild conditions.
Substitution: It can participate in nucleophilic substitution reactions where the acetal group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Hydrolysis: trans-2-Butenal and ethanol.
Substitution: Products depend on the nucleophile used in the reaction.
科学的研究の応用
trans-2-Butenal diethyl acetal has several applications in scientific research:
Chemistry: Used as a carbonyl protecting group in organic synthesis.
Biology and Medicine: It is an intermediate in the synthesis of 2S,3S-epoxybutan-1-ol, which is used in the production of erythromycin, an antibiotic
Industry: Utilized in the preparation of various chemical intermediates and fine chemicals.
類似化合物との比較
trans-2-Butenal: The parent aldehyde from which trans-2-Butenal diethyl acetal is derived.
Other Acetals: Compounds like dimethyl acetal and diethyl acetal, which also serve as protecting groups for carbonyl compounds.
Uniqueness: this compound is unique due to its specific structure and stability under basic conditions. Its ability to be hydrolyzed back to trans-2-butenal makes it particularly useful in synthetic organic chemistry .
特性
IUPAC Name |
(E)-1,1-diethoxybut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMISMXLQDKQDS-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C/C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-34-3, 63511-92-2 | |
| Record name | NSC506646 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC219876 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-diethoxybut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-2-Butenal diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



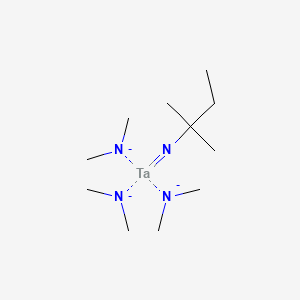
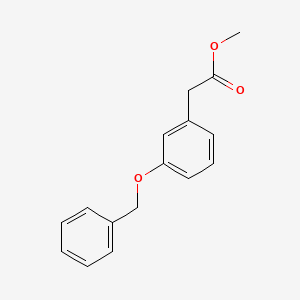
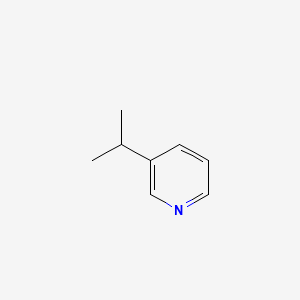
![[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate](/img/structure/B3427957.png)
![2-[(Pyridin-2-ylmethyl)amino]acetonitrile](/img/structure/B3427963.png)

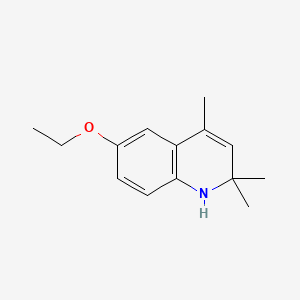
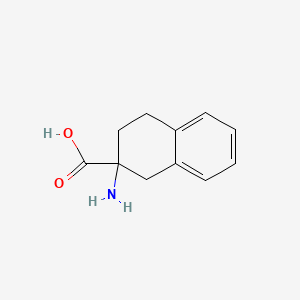
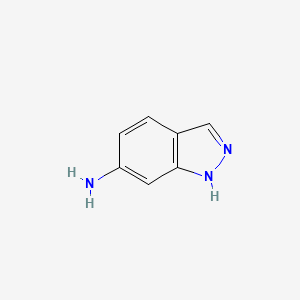
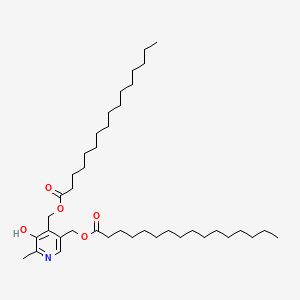
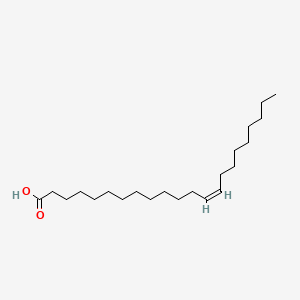
![2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride](/img/structure/B3428014.png)
